molecular formula C12H16Cl3NO B13460516 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride

1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13460516
M. Wt: 296.6 g/mol
InChI Key: SAOQUNJEURPRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorobenzene, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form the 2,5-dichlorophenyl intermediate.

    Oxolane Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate diol to form the oxolane ring.

    Amination: The oxolane-containing intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the ethanamine moiety.

    Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
  • 1-(2,5-Dichlorophenyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride
  • 1-(2,5-Dichlorophenyl)-2-(pyrrolidin-3-yl)ethan-1-amine hydrochloride

Uniqueness

1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its distinct applications and effects in scientific research.

Properties

Molecular Formula

C12H16Cl3NO

Molecular Weight

296.6 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8;/h1-2,6,8,12H,3-5,7,15H2;1H

InChI Key

SAOQUNJEURPRDE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(C2=C(C=CC(=C2)Cl)Cl)N.Cl

Origin of Product

United States

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